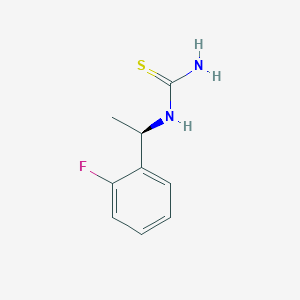

(R)-1-(1-(2-Fluorophenyl)ethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-1-(1-(2-Fluorophenyl)ethyl)thiourea is a useful research compound. Its molecular formula is C9H11FN2S and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-1-(1-(2-Fluorophenyl)ethyl)thiourea, a thiourea derivative, has garnered attention in recent years due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to potential therapeutic applications. This article aims to compile and analyze the existing research on the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure consists of a thiourea group linked to a 2-fluorophenyl moiety. The presence of the fluorine atom is expected to influence its biological activity by enhancing lipophilicity and altering binding interactions with biological targets.

Antimicrobial Activity

Various studies have reported the antimicrobial properties of thiourea derivatives. For instance, a series of thiourea derivatives demonstrated significant antibacterial activity against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 135 µg/mL against E. coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2a | 135 | E. coli |

| 2b | 145 | E. coli |

In a related study, the compound exhibited broad-spectrum antimicrobial effects, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results against various cancer cell lines. The IC50 values for these compounds ranged from 3 to 20 µM, indicating effective cytotoxicity against cancer cells .

These findings suggest that the compound could inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or disrupting cell cycle progression.

Anti-inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory effects. A study highlighted that certain thioureas could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammatory responses.

Case Studies

- Anticancer Efficacy : In one study, this compound was tested against human leukemia cell lines and exhibited significant cytotoxicity with an IC50 value of approximately 1.50 µM . This suggests a strong potential for further development as an anticancer agent.

- Antimicrobial Spectrum : A comprehensive screening of thiourea derivatives showed that those with longer alkyl chains exhibited enhanced antibacterial properties due to increased membrane permeability . This highlights the importance of molecular modifications in enhancing biological activity.

Scientific Research Applications

(R)-1-(1-(2-Fluorophenyl)ethyl)thiourea is an organosulfur compound featuring a thiourea functional group, characterized by a carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms. The compound has a chiral center, making it particularly interesting in pharmaceutical applications due to its potential biological activity. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. Thiourea derivatives are known for exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Potential Applications

This compound and its derivatives have potential applications in pharmaceuticals, agriculture, and material science .

Pharmaceuticals

- Due to its biological activity, it may serve as a lead compound in drug development for treating cancer or infectious diseases. Thiourea derivatives exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . Studies have shown that certain thiourea compounds can inhibit the growth of cancer cells and exhibit cytotoxicity in various cell lines.

- Research indicates that thioureas can interact with proteins and enzymes, potentially inhibiting their activity. Some derivatives have been shown to bind to metal ions, affecting enzyme function and stability.

Agriculture

- Thiourea derivatives are explored as growth regulators or fungicides. Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Material Science

- Its unique chemical properties allow for applications in the synthesis of polymers and other materials. Acyl thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

Structural Comparison

Several compounds share structural similarities with this compound. A comparison highlights the unique features of this compound while situating it within a broader context of related compounds. Its distinct fluorine substitution may enhance its pharmacological profile compared to other thioureas.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chiral center; 2-fluorophenyl group | Anticancer, antimicrobial |

| 1-(4-Chlorophenyl)-3-phenylthiourea | Chlorine substitution on phenyl group | Antimicrobial |

| N,N-Diethylthiourea | Simple alkyl substitutions | General toxicity studies |

| Phenylthiourea | Basic phenyl structure | Enzyme inhibition |

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the amine on the thiocarbonyl carbon of the isothiocyanate, forming a thiourea intermediate. A proposed mechanism involves:

-

Base deprotonation : The amine is activated by NaH or Et₃N.

-

Nucleophilic addition : The amine attacks the electrophilic thiocarbonyl carbon.

-

Elimination : Sulfur is released as a leaving group, forming the thiourea .

In some cases, side reactions like the formation of heterocyclic derivatives (e.g., imidazo-pyridine thiones) may occur under specific conditions .

Characterization Techniques

Post-synthesis, the compound is characterized using:

3.1 Spectroscopy

3.2 Chromatographic Purification

Reactivity and Functionalization

Thiourea derivatives like (R)-1-(1-(2-Fluorophenyl)ethyl)thiourea exhibit:

-

Nucleophilic substitution : Reacts with amino acids to form peptide-like bonds .

-

Oxidation : Converts to thiourea trioxides, which undergo nucleophilic displacement .

-

Biological interactions : Binds to metal ions or enzymes, altering protein stability .

Structural Comparisons

| Compound | Substitution Pattern | Key Feature |

|---|---|---|

| This compound | 2-Fluorophenyl ethyl group | Chiral center, fluorine enhances lipophilicity |

| 1-(4-Chlorophenyl)-3-phenylthiourea | Chlorophenyl substituent | Similar anticancer activity |

| N,N-Diethylthiourea | Simple alkyl groups | Reference for structure-activity studies |

Properties

Molecular Formula |

C9H11FN2S |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

[(1R)-1-(2-fluorophenyl)ethyl]thiourea |

InChI |

InChI=1S/C9H11FN2S/c1-6(12-9(11)13)7-4-2-3-5-8(7)10/h2-6H,1H3,(H3,11,12,13)/t6-/m1/s1 |

InChI Key |

CUEHDKNJUPWBAE-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)NC(=S)N |

Canonical SMILES |

CC(C1=CC=CC=C1F)NC(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.